molecular formula C21H22N4O2S2 B11368276 N-(4-ethylphenyl)-4,6-dimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide

N-(4-ethylphenyl)-4,6-dimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide

Cat. No.: B11368276
M. Wt: 426.6 g/mol
InChI Key: LQRCUGMVPYNUQI-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyridine ring, and various functional groups

Properties

Molecular Formula

C21H22N4O2S2

Molecular Weight

426.6 g/mol

IUPAC Name

N-(4-ethylphenyl)-4,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C21H22N4O2S2/c1-4-15-5-7-16(8-6-15)24-19(27)18-13(2)11-14(3)23-20(18)29-12-17(26)25-21-22-9-10-28-21/h5-11H,4,12H2,1-3H3,(H,24,27)(H,22,25,26)

InChI Key

LQRCUGMVPYNUQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the formation of the thiazole ring, followed by the introduction of the pyridine ring and the attachment of various functional groups. Common reagents used in these reactions include thioamides, aldehydes, and nitriles. Reaction conditions may involve the use of catalysts, solvents like ethanol or methanol, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine (Vitamin B6).

Uniqueness

N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

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